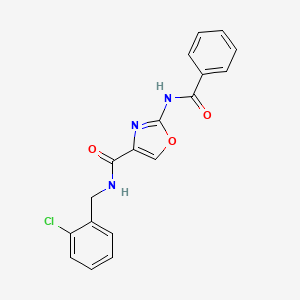

2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide” is a heterocyclic compound . It is related to a class of compounds that have been identified as potent and specific inhibitors of CK1δ . These compounds have shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner .

Synthesis Analysis

While specific synthesis information for “2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide” was not found, oxazole derivatives in general have been synthesized using various strategies . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Wissenschaftliche Forschungsanwendungen

Photooxygenation of Oxazoles for Macrolide Synthesis

Oxazoles, such as 2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide, serve as precursors for activated carboxylates through photooxygenation, facilitating the synthesis of macrolides including recifeiolide and curvularin. This application underscores the utility of oxazoles in complex organic synthesis, leveraging their reactivity towards singlet oxygen to form triamides, which further undergo selective nucleophilic attack, demonstrating their pivotal role in synthetic chemistry (Wasserman, Gambale, & Pulwer, 1981).

Gold-Catalyzed Oxidation Strategy

The compound exemplifies the core structure in studies exploring gold-catalyzed oxidation strategies for the efficient modular synthesis of oxazoles. This process involves a [3+2] annulation between a terminal alkyne and a carboxamide, facilitated by gold catalysis. The research highlights the role of bidentate ligands in tempering the reactivities of α-oxo gold carbenes, leading to the selective formation of oxazole rings. This method opens new opportunities for applying oxidative gold catalysis in the development of novel synthetic methods, underscoring the versatility of oxazoles in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Aqueous Media Synthesis of Benzazoles

The compound is central to research focused on the synthesis of benzazoles in aqueous media, demonstrating the feasibility of utilizing thioamidinium salts for the preparation of benzoxazoles, benzothiazoles, and benzimidazoles. This approach highlights the environmental benefits and efficiency of performing organic syntheses in water, presenting a green chemistry perspective to the synthesis of oxazole derivatives (Boeini & Hajibabaei Najafabadi, 2009).

Reactivity of Chlorine Atom in Oxazole Derivatives

Research into the reactivity of chlorine atoms in oxazole derivatives, such as 2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide, has led to the development of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. These studies investigate the reactivity towards N-, O-, and S-nucleophiles, contributing to our understanding of the chemical behavior of chlorinated oxazoles and their potential applications in synthetic chemistry (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Zukünftige Richtungen

While specific future directions for “2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide” were not found, there is a general interest in the synthesis of oxazole derivatives due to their pharmaceutical activities and therapeutic potential . The development of novel strategies for the synthesis of structurally diverse heterocyclic compounds is an active area of research .

Eigenschaften

IUPAC Name |

2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c19-14-9-5-4-8-13(14)10-20-17(24)15-11-25-18(21-15)22-16(23)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVYHFZMPSMCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2537457.png)

![3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2537459.png)

![2-({[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537460.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)

![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)

![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2537475.png)